N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a piperidine ring, a pyrimidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and oxalamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has shown potential as a biological probe in studying enzyme interactions and cellular processes. Its ability to bind to specific targets makes it useful in biochemical assays.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antiviral, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the development of advanced materials.
Mechanism of Action
The mechanism by which N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Imatinib
Piperidine derivatives
Uniqueness: N1-methyl-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique combination of functional groups and structural features. Unlike some similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for a broader range of applications.
Properties
IUPAC Name |
N-methyl-N'-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-14-11(19)12(20)17-9-10-3-7-18(8-4-10)13-15-5-2-6-16-13/h2,5-6,10H,3-4,7-9H2,1H3,(H,14,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCPDQWJVQBKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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